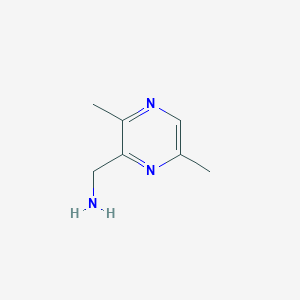

(3,6-Dimethylpyrazin-2-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

(3,6-dimethylpyrazin-2-yl)methanamine |

InChI |

InChI=1S/C7H11N3/c1-5-4-9-6(2)7(3-8)10-5/h4H,3,8H2,1-2H3 |

InChI Key |

BKYCPWGIRVQORD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=N1)CN)C |

Origin of Product |

United States |

The Pyrazine Moiety in Contemporary Organic Chemistry: Context and Significance

The pyrazine (B50134) ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern organic and medicinal chemistry. bldpharm.comgoogle.com This structural motif is not only prevalent in a vast array of natural products, contributing to the characteristic aromas of many roasted or baked foods, but also forms the scaffold of numerous synthetic compounds with significant biological activities. google.com The inherent electronic properties of the pyrazine ring, characterized by its electron-deficient nature, make it a versatile component in the design of functional molecules.

In the pharmaceutical arena, pyrazine derivatives have been successfully developed into drugs for a wide range of therapeutic applications. These include treatments for tuberculosis, cancer, diabetes, and cardiovascular diseases. nih.gov The ability of the pyrazine nitrogens to participate in hydrogen bonding and metal coordination is crucial to their biological function. Beyond medicine, pyrazine-based compounds are utilized in the agrochemical industry and in materials science, where they are incorporated into polymers and dyes. nih.gov

The Unique Role of 3,6 Dimethylpyrazin 2 Yl Methanamine Within Pyrazine Chemistry

(3,6-Dimethylpyrazin-2-yl)methanamine, with its distinct substitution pattern, holds a particular position within the broader family of pyrazine (B50134) derivatives. The presence of two methyl groups on the pyrazine ring at positions 3 and 6, combined with a methanamine (-CH2NH2) substituent at the 2-position, imparts a unique combination of steric and electronic features. The aminomethyl group, in particular, introduces a nucleophilic and basic center, making it a valuable handle for a variety of chemical transformations.

While extensive research dedicated solely to this compound is not widely available in the public domain, its structure suggests a primary role as a versatile synthetic intermediate. This compound can serve as a key building block for the construction of more complex molecules with potential applications in drug discovery and materials science. The amine functionality allows for the facile introduction of this substituted pyrazine core into larger molecular frameworks through reactions such as amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocycles. The dimethyl substitution pattern can also influence the solubility, lipophilicity, and metabolic stability of resulting derivatives, making it a tool for fine-tuning the properties of target compounds.

Scope and Structure of the Academic Research Outline

Targeted Chemical Synthesis of this compound

The direct synthesis of this compound can be achieved through several strategic approaches, primarily involving the reduction of suitable precursors or the functionalization of halogenated pyrazine intermediates.

Synthetic Routes via Reduction of Precursors

A common and effective method for the synthesis of this compound involves the reduction of a nitrile precursor, (3,6-dimethylpyrazin-2-yl)carbonitrile. This transformation can be accomplished using various reducing agents. For instance, catalytic hydrogenation is a widely used technique.

Another viable precursor for reduction is (3,6-dimethylpyrazin-2-yl)methanol. The conversion of the hydroxyl group to an amino group can be achieved through a two-step process involving the conversion of the alcohol to a better leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent.

Approaches Involving Halogenated Pyrazine Intermediates

Halogenated pyrazines serve as versatile intermediates in the synthesis of aminomethylpyrazines. A key intermediate for the target compound is 3-(chloromethyl)-2,5-dimethylpyrazine. This chloro-derivative can undergo nucleophilic substitution with ammonia or other nitrogen nucleophiles to yield this compound. The reactivity of the chloromethyl group facilitates this displacement reaction, providing a direct route to the desired amine.

The synthesis of the halogenated intermediate itself can be accomplished from the corresponding methyl-substituted pyrazine, 2,5-dimethylpyrazine, through radical halogenation.

General Synthetic Strategies for Aminomethylpyrazines and Related Pyrazines

Beyond the targeted synthesis of a single compound, a broader range of synthetic methods is available for the construction and functionalization of the pyrazine ring, which can be adapted for the synthesis of various aminomethylpyrazines.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in pyrazine chemistry. rsc.orgresearchgate.netnih.gov These reactions offer a high degree of control and functional group tolerance.

| Coupling Reaction | Description |

| Suzuki-Miyaura | This reaction involves the coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. It is a widely used method for the introduction of aryl or alkyl groups onto the pyrazine ring. rsc.orgresearchgate.net |

| Sonogashira | The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. rsc.orgresearchgate.net |

| Heck | This reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net |

| Stille | The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex. rsc.orgresearchgate.net |

These cross-coupling reactions are instrumental in building the carbon skeleton of complex pyrazine derivatives, which can then be further functionalized to introduce the aminomethyl group.

Amination and Reductive Amination Protocols

Direct amination of the pyrazine ring can be challenging due to the electron-deficient nature of the heterocycle. However, methods such as the Chichibabin reaction, which involves the reaction of a pyrazine with sodium amide in liquid ammonia, can introduce an amino group at the 2-position. youtube.com

Reductive amination is a highly versatile and widely used method for the synthesis of amines. wikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of aminomethylpyrazines, a pyrazinecarboxaldehyde can be reacted with ammonia or a primary amine, followed by reduction with a suitable reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. masterorganicchemistry.comharvard.edu This one-pot procedure is efficient and avoids the issue of over-alkylation often encountered in direct alkylation methods. masterorganicchemistry.com

Condensation Reactions in Pyrazine Ring Formation

The fundamental method for constructing the pyrazine ring itself involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. researchgate.netslideshare.net This classical approach allows for the synthesis of a wide variety of substituted pyrazines by varying the substituents on both the dicarbonyl and diamine starting materials. researchgate.net For instance, the self-condensation of α-amino ketones is a key step in the biosynthesis and chemical synthesis of pyrazines. youtube.com The initial dimerization forms a dihydropyrazine (B8608421), which is subsequently oxidized to the aromatic pyrazine ring. youtube.com

More recent developments include manganese-catalyzed dehydrogenative coupling reactions, which can form pyrazines from 1,2-amino alcohols. acs.org These methods offer an atom-economical approach to pyrazine synthesis.

Microwave-Assisted Organic Synthesis of Pyrazine Derivatives

Microwave-assisted organic synthesis has emerged as a significant tool in modern chemistry, offering substantial improvements over conventional heating methods. This technology utilizes microwave irradiation to heat reactions, which can lead to dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity. nih.govnih.gov The core principle involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, resulting in rapid and uniform heating that can accelerate reaction rates.

In the context of heterocyclic chemistry, microwave assistance has been successfully applied to the synthesis of various nitrogen-containing rings, including pyrazoles and fused pyrazine systems. nih.govdergipark.org.trresearchgate.net For instance, the synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives has been effectively carried out under microwave-assisted conditions. nih.gov This approach not only shortens the time required to obtain the products but also aligns with the principles of green chemistry by improving energy efficiency. dergipark.org.tr The synthesis of pyrazine derivatives, which often involves condensation reactions, can be significantly expedited. A typical procedure might involve sealing the reactants, such as a 1,2-dicarbonyl compound and a 1,2-diamine, in a specialized microwave vial and subjecting them to controlled irradiation for a period of minutes, a stark contrast to the hours or even days required for some traditional methods. researchgate.netyoutube.com This rapid, efficient heating makes it a valuable strategy for creating libraries of compounds for research and development.

Biosynthetic Pathways of Pyrazine Derivatives: An Academic Perspective

The natural world offers sophisticated and highly efficient routes to complex molecules, including pyrazine derivatives. These compounds are found in various foods and also function as signaling molecules in living organisms. nih.gov Understanding these biosynthetic pathways provides insight into enzymatic processes and offers inspiration for developing biocatalytic and chemoenzymatic synthetic methods.

Enzymatic and Microbial Synthesis Mechanisms

The biosynthesis of many pyrazine derivatives is often a chemoenzymatic process, where enzymes produce reactive intermediates that then condense chemically. nih.gov Microorganisms, particularly bacteria, play a central role in this process. For example, the formation of 3-ethyl-2,5-dimethylpyrazine (B149181) has been shown to be produced from L-threonine by enzymes from a bacterial operon. nih.gov

Key enzymes in these pathways include L-threonine 3-dehydrogenase (TDH) and 2-amino-3-ketobutyrate CoA ligase (KBL). TDH facilitates the production of aminoacetone from L-threonine. Subsequently, two molecules of this aminoacetone can condense to form an intermediate, 2,5-dimethyl-3,6-dihydropyrazine. This dihydropyrazine is then capable of reacting with other molecules, such as acetaldehyde (B116499), to yield more complex pyrazines. nih.gov In some cases, the KBL enzyme, which typically functions as an acetyltransferase, can also exhibit threonine aldolase (B8822740) activity, breaking down L-threonine into acetaldehyde and glycine. nih.gov This dual function provides the necessary precursors for the final pyrazine structure.

Role of Biological Precursors and Metabolites in Pyrazine Formation

Amino acids are the fundamental building blocks for the biosynthesis of many pyrazines. L-threonine, in particular, has been identified as a primary precursor for dimethylpyrazine derivatives. nih.gov The enzymatic conversion of L-threonine provides the core components for the pyrazine ring and its substituents.

The process begins with the enzymatic conversion of L-threonine into key metabolites. One such crucial intermediate is aminoacetone, generated through the action of TDH. Another important precursor, acetaldehyde, can be formed via the lyase activity of KBL on L-threonine. nih.gov These enzymatically produced precursors then undergo non-enzymatic condensation reactions. For the synthesis of 3-ethyl-2,5-dimethylpyrazine, the proposed mechanism involves the condensation of two molecules of aminoacetone and one molecule of acetaldehyde. nih.gov This interplay between enzymatic generation of precursors and subsequent chemical reactions highlights the elegance and efficiency of biosynthetic pathways.

Methodological Considerations in Pyrazine Synthesis

The synthesis of specifically substituted pyrazines like this compound requires careful control over the reaction conditions to ensure the correct placement of functional groups and, where applicable, the desired stereochemistry.

Regioselectivity and Stereochemical Control

Achieving regioselectivity—the control of where substituents are placed on the pyrazine ring—is a significant challenge in heterocyclic synthesis. The condensation of unsymmetrical 1,2-diamines with unsymmetrical 1,2-dicarbonyl compounds can potentially lead to a mixture of isomeric products. To address this, chemists employ various strategies, such as using starting materials with blocking groups or exploiting the differing reactivity of functional groups. While much of the foundational work on regioselectivity has been demonstrated in related heterocyclic systems like pyrazoles and pyridazines, the principles are transferable. organic-chemistry.orgnih.govrsc.org For instance, the choice of solvent can have a profound impact; aprotic solvents with strong dipole moments, such as N,N-dimethylformamide (DMF), have been shown to significantly improve regioselectivity in the formation of some heterocycles compared to protic solvents. organic-chemistry.org

Stereochemical control is crucial when chiral centers are present, as is the case in many biologically active molecules. In pyrazine chemistry, this is exemplified by the synthesis of pyrazine-containing nucleoside analogues, where the stereochemistry of the sugar moiety must be precisely controlled. tandfonline.comtandfonline.com Intramolecular glycosylation is one advanced strategy used to achieve high stereoselectivity, where the heterocyclic base is temporarily tethered to the sugar portion before the final ring-forming reaction, directing the stereochemical outcome. tandfonline.com Although the synthesis of a simple molecule like this compound may not inherently involve stereocenters in the ring itself, any synthesis starting from chiral precursors or involving chiral auxiliaries would need to consider stereochemical outcomes.

Reaction Optimization and Green Chemistry Principles in Pyrazine Synthesis

Modern synthetic chemistry places a strong emphasis on reaction optimization and adherence to the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several approaches to pyrazine synthesis align with these goals.

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, is a key green strategy. This has been applied to pyrazine synthesis through the direct condensation of 1,2-diketones and 1,2-diamines. tandfonline.comtandfonline.comresearchgate.net Such methods are not only more efficient but also reduce solvent waste and energy consumption associated with purification steps. The choice of solvent is another critical factor. The use of aqueous methanol (B129727) as a reaction medium, for example, is more environmentally benign than many traditional organic solvents. tandfonline.comtandfonline.com Furthermore, developing catalytic systems that avoid expensive or toxic heavy metals is a major focus. Simple, inexpensive catalysts like potassium tert-butoxide have been used effectively in pyrazine synthesis. tandfonline.comtandfonline.com These greener methods, combined with technologies like microwave-assisted synthesis, provide a robust toolkit for the efficient and sustainable production of pyrazine derivatives. jetir.org

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for probing the molecular architecture of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy provide complementary information, allowing for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D-NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectra provide information on the number and types of hydrogen atoms present in a molecule. For pyrazine derivatives, the chemical shifts of protons attached to the pyrazine ring are particularly informative. rsc.org For instance, in many pyrazine-containing compounds, the aromatic protons typically appear in the downfield region of the spectrum.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of a molecule. rsc.org The chemical shifts of the carbon atoms in the pyrazine ring can confirm the substitution pattern and the electronic environment within the heterocyclic core.

2D-NMR techniques , such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing connectivity between protons and carbons. mdpi.com These experiments allow for the unambiguous assignment of all proton and carbon signals, which is often challenging with only 1D spectra, especially for complex derivatives. mdpi.combeilstein-journals.orghmdb.canih.gov

Table 1: Representative NMR Data for Pyrazine Derivatives

| Technique | Nucleus | Chemical Shift (δ) Range (ppm) | Remarks |

|---|---|---|---|

| ¹H NMR | Aromatic H | 7.0 - 9.0 | Chemical shifts are influenced by substituents on the pyrazine ring. |

| Methyl H | 2.3 - 2.7 | Protons of methyl groups attached to the pyrazine ring. | |

| Methylene H | ~3.8 | Protons of the CH₂ group adjacent to the amine and pyrazine ring. | |

| ¹³C NMR | Aromatic C | 120 - 160 | Carbons within the pyrazine ring. |

| Methyl C | ~20 | Carbons of the methyl groups. |

Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS) is routinely used to determine the molecular weight of this compound and its derivatives. The fragmentation pattern observed in the mass spectrum can also offer clues about the compound's structure.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. This is a critical step in confirming the identity of a newly synthesized compound and distinguishing it from other compounds with the same nominal mass.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Pyrazine Ring Modes

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying functional groups and studying the bonding characteristics within a molecule.

Infrared (IR) spectroscopy of pyrazine derivatives reveals characteristic absorption bands corresponding to the vibrations of the pyrazine ring and its substituents. core.ac.ukasianpubs.org The N-H stretching vibrations of the amine group typically appear in the region of 3300-3500 cm⁻¹. asianpubs.org The C-H stretching vibrations of the methyl groups and the aromatic ring are also readily identifiable. The pyrazine ring itself has a set of characteristic ring stretching and bending vibrations that can be observed in the fingerprint region of the spectrum (below 1600 cm⁻¹). core.ac.uk

Raman spectroscopy provides complementary information to IR spectroscopy. nih.govnih.gov Certain vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For pyrazine derivatives, Raman spectroscopy can be particularly sensitive to the vibrations of the aromatic ring system. nih.gov Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly enhance the Raman signal of molecules adsorbed on metal surfaces, allowing for the detection of very low concentrations. nih.gov

Table 2: Key Vibrational Frequencies for Pyrazine Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Pyrazine Ring Stretch | 1400 - 1600 | IR, Raman |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., N-H···N hydrogen bonding)

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. rsc.org For pyrazine derivatives, hydrogen bonding plays a crucial role in dictating the crystal structure. nih.govnih.gov

N-H···N hydrogen bonds are a common and significant intermolecular interaction in the crystal structures of nitrogen-containing heterocyclic compounds. nih.gov In the case of this compound and its derivatives, the amine group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazine ring can act as acceptors. nih.gov These interactions can lead to the formation of various supramolecular assemblies, such as chains, dimers, or more complex three-dimensional networks. nih.govnih.gov

Other weak interactions, such as C-H···π and π-π stacking interactions, can also influence the crystal packing. nih.govacs.org The analysis of these interactions provides a deeper understanding of the forces that govern the self-assembly of these molecules in the solid state. rsc.org

Table 3: Common Intermolecular Interactions in Pyrazine Derivative Crystals

| Interaction Type | Description |

|---|---|

| N-H···N Hydrogen Bond | An interaction between the amine hydrogen and a pyrazine ring nitrogen. nih.govnih.gov |

| C-H···O Hydrogen Bond | An interaction between a C-H bond and an oxygen atom (if present in a derivative). nih.gov |

| C-H···N Hydrogen Bond | A weak hydrogen bond between a C-H bond and a nitrogen atom. nih.gov |

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides a powerful lens through which to examine the intricacies of molecular systems. For nitrogen-containing heterocycles like this compound, these theoretical approaches are invaluable for elucidating structure-property relationships.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and optimizing the molecular geometry of organic compounds. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of molecular properties with a favorable balance of accuracy and computational cost.

In the study of pyrazine derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine the most stable conformation of the molecule. ox.ac.uk These calculations provide optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles. For instance, the optimization of related quinoxaline-based pyrazoline derivatives using the DFT/B3LYP/6-31G(d,p) level of theory has been successfully performed to understand their molecular geometries. ox.ac.uk This theoretical framework allows for a detailed comparison with experimental data, often showing good agreement and validating the computational model. ox.ac.uk

Furthermore, DFT is instrumental in exploring the electronic properties of these molecules. The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. In studies of similar heterocyclic systems, DFT has been used to probe the impact of different substituents on the electronic and photophysical properties. ox.ac.uk

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Pyrazine Derivative

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | 1.39 Å |

| C5-C6 | 1.40 Å | |

| N1-C2 | 1.34 Å | |

| N4-C3 | 1.33 Å | |

| Bond Angle | C6-N1-C2 | 116.5° |

| N1-C2-C3 | 122.0° | |

| C2-C3-N4 | 121.8° | |

| Dihedral Angle | C6-N1-C2-C3 | -0.5° |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on pyrazine-like structures.

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab Initio Molecular Dynamics (AIMD) simulations offer a way to study the dynamic evolution of a molecular system by calculating the forces on the atoms from first principles at each time step. This method is particularly useful for exploring conformational changes, reaction pathways, and the influence of the environment on molecular behavior.

For this compound, AIMD simulations could be used to explore the rotational barriers of the methyl and methanamine groups, the flexibility of the pyrazine ring, and the dynamics of intermolecular interactions in different solvent environments.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

Computational methods, particularly DFT, are increasingly used to predict spectroscopic parameters, which can be a valuable tool for structural elucidation and the interpretation of experimental spectra. The theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can aid in the assignment of complex spectra and provide a deeper understanding of the relationship between molecular structure and spectroscopic observables.

The GIAO (Gauge-Including Atomic Orbital) method within the DFT framework is a common approach for predicting NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined relative to a standard reference. While specific theoretical NMR data for this compound is not published, studies on related heterocyclic compounds have shown that a good correlation between calculated and experimental ¹H and ¹³C NMR data can be achieved. nih.gov This agreement helps to confirm the proposed structures and provides confidence in the computational methodology. nih.gov

Table 2: Illustrative Comparison of Experimental and Theoretically Predicted ¹H NMR Chemical Shifts for a Pyrazine Derivative

| Proton | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| H-5 | 8.52 | 8.45 |

| H-3 | 8.60 | 8.53 |

| CH₃-6 | 2.55 | 2.50 |

| CH₃-3 | 2.60 | 2.58 |

| CH₂-NH₂ | 4.05 | 4.00 |

| NH₂ | 1.90 | 1.85 |

Note: The values in this table are illustrative and represent the type of data comparison found in studies correlating experimental and theoretical NMR spectra.

Chemical Reactivity and Derivatization Strategies of 3,6 Dimethylpyrazin 2 Yl Methanamine

Reactivity at the Aminomethyl Functional Group

The primary amine of the aminomethyl group is a key reactive center, functioning as a potent nucleophile and a base. This allows for a variety of chemical transformations, making it a valuable handle for introducing the dimethylpyrazine scaffold into larger molecular structures.

The primary amine of (3,6-Dimethylpyrazin-2-yl)methanamine readily participates in nucleophilic acyl substitution reactions with carboxylic acid derivatives to form stable amide bonds. This is a fundamental and widely utilized transformation in organic synthesis. The reaction typically involves treating the amine with an activated carboxylic acid species, such as an acyl chloride, acid anhydride, or an ester.

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride, carboxylate, or alkoxide), resulting in the formation of the corresponding N-((3,6-dimethylpyrazin-2-yl)methyl)amide. youtube.comyoutube.com The reactivity of the acylating agent follows the general order: acyl halide > acid anhydride > ester > carboxylic acid. youtube.com For less reactive derivatives like carboxylic acids, coupling agents are often employed to facilitate the reaction. For instance, methods using methanesulfonyl chloride and N-methylimidazole have been shown to be effective for coupling electron-deficient pyrazine (B50134) amines with various acids, yielding the corresponding amides in moderate to excellent yields. researchgate.net

Table 1: Examples of Acylating Agents for Amide Formation

| Acylating Agent | Leaving Group | Product Type |

|---|---|---|

| Acyl Chloride | Cl⁻ | Amide |

| Acid Anhydride | RCOO⁻ | Amide |

| Ester | RO⁻ | Amide |

This reaction is crucial for building complex molecules, as pyrazine carboxamides are known to be relevant in medicinal chemistry. researchgate.netimist.ma

The nitrogen atom of the aminomethyl group can be functionalized through N-alkylation and N-arylation reactions. These reactions involve the formation of new carbon-nitrogen bonds, leading to secondary or tertiary amines.

N-alkylation is typically achieved by reacting this compound with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) or other alkylating agents like alkyl tosylates. The reaction proceeds via a nucleophilic substitution mechanism (SN2 for primary and secondary halides), where the amine acts as the nucleophile. The use of a base is often necessary to neutralize the hydrohalic acid byproduct and prevent the formation of the ammonium salt, thus allowing the reaction to proceed to completion. It is important to control the stoichiometry of the reactants to manage the degree of alkylation, as overalkylation to form tertiary amines and even quaternary ammonium salts can occur. Methodologies for N-alkylation of nitrogen heterocycles often involve strong bases like sodium hydride or proceed under acid-catalyzed conditions with specific electrophiles like trichloroacetimidates. mdpi.comsemanticscholar.orgbeilstein-journals.org

N-arylation, the formation of a bond between the amine nitrogen and an aromatic ring, is more challenging and typically requires transition-metal catalysis. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction used for this purpose. This reaction allows for the coupling of the amine with aryl halides or triflates to form N-aryl derivatives.

The primary amine functionality allows for condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). This reaction is typically reversible and often catalyzed by acid or base. The removal of water from the reaction mixture drives the equilibrium towards the formation of the imine product. Microwave irradiation has been shown to be an effective technique for promoting such condensation reactions, often leading to higher yields in shorter reaction times compared to conventional heating. analis.com.my

Imines derived from this compound are valuable synthetic intermediates themselves. They can undergo reduction to form secondary amines or be used in cyclization reactions to construct more complex heterocyclic frameworks. For example, intramolecular cyclization reactions or intermolecular reactions with other difunctional molecules can lead to the formation of fused heterocyclic ring systems, which are prevalent in many biologically active compounds. researchgate.netnih.govmdpi.com

Functionalization of the (3,6-Dimethylpyrazine) Ring System

The pyrazine ring, being an electron-deficient aromatic system, has its own distinct reactivity profile that can be exploited for further derivatization.

In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic and heteroaromatic rings, including pyrazines. rsc.orgresearchgate.net This strategy avoids the need for pre-functionalized starting materials (like halogenated pyrazines), making it a more atom-economical approach.

Palladium, nickel, and iron are common catalysts used for these transformations. nih.gov Cross-coupling reactions such as the Suzuki (using boronic acids), Heck (using alkenes), and Sonogashira (using terminal alkynes) reactions can be adapted for the direct arylation, alkenylation, or alkynylation of the pyrazine ring. researchgate.netumb.edu These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov The regioselectivity of C-H activation on the (3,6-Dimethylpyrazine) ring can be influenced by the directing effects of the existing substituents and the specific catalyst and reaction conditions employed. acs.org This methodology is instrumental in building the carbon skeleton of complex pyrazine derivatives. nih.gov

Table 2: Common Transition Metal-Catalyzed Cross-Coupling Reactions for Pyrazine Functionalization

| Reaction Name | Coupling Partner | Bond Formed | Catalyst (Typical) |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent | C-C | Palladium |

| Heck Coupling | Alkene | C-C | Palladium |

| Sonogashira Coupling | Terminal Alkyne | C-C | Palladium/Copper |

The electron-deficient nature of the pyrazine ring, caused by the two electronegative nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group, such as a halogen, is present on the ring. wikipedia.orgchemistrysteps.com This provides a classical and robust method for introducing a variety of nucleophiles onto the pyrazine core.

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. nih.govmasterorganicchemistry.com The presence of the ring nitrogens and other electron-withdrawing groups activates the ring towards nucleophilic attack and stabilizes the negative charge in the intermediate. acs.org

For the synthesis of derivatives of this compound, a common strategy involves starting with a halogenated precursor, such as 2-chloro-3,6-dimethylpyrazine. This halogenated intermediate can then react with a wide range of nucleophiles (e.g., alkoxides, thiolates, amines, cyanides) to displace the halide and introduce new functional groups onto the pyrazine ring. This approach is highly valuable for creating a library of substituted pyrazine compounds for various applications.

Oxidative and Reductive Transformations of the Pyrazine Core

The pyrazine ring is an electron-deficient aromatic system, which influences its susceptibility to oxidative and reductive conditions. Generally, the aromatic core is relatively stable to mild oxidizing agents due to its aromaticity. However, the substituents on the ring, namely the methyl and aminomethyl groups, are more prone to oxidation under harsher conditions.

Oxidative Transformations: Strong oxidizing agents can lead to the degradation of the pyrazine ring or oxidation of the alkyl side chains. For instance, vigorous oxidation can convert the methyl groups to carboxylic acids. The primary amine of the methanamine moiety is also susceptible to oxidation, potentially forming imines or undergoing oxidative cleavage depending on the reagents used.

Reductive Transformations: The pyrazine nucleus can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of pyrazine rings to form piperazine derivatives. This transformation typically requires high pressure and temperature, along with catalysts such as Raney Nickel, Palladium, or Platinum. The specific conditions can be tuned to achieve partial or full reduction of the ring. The reduction of the pyrazine core in this compound would yield the corresponding substituted piperazine, a valuable scaffold in medicinal chemistry.

| Transformation | Reagents and Conditions | Product Type |

| Ring Reduction | H₂, Raney Ni, High Pressure/Temp | Substituted Piperazine |

| Side-Chain Oxidation | KMnO₄, heat | Pyrazine Carboxylic Acids |

| Amine Oxidation | Mild Oxidants (e.g., H₂O₂) | Imines, Oximes |

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic C-H bonds adjacent to a directing metalation group (DMG). Due to the inherent electron deficiency of the pyrazine nucleus, traditional electrophilic substitution reactions are often unsuccessful cmu.eduacs.org. DoM provides an effective alternative by utilizing the coordinating ability of a substituent to direct a strong base to deprotonate a specific ortho-position, creating a nucleophilic organometallic species that can react with various electrophiles.

For this compound, the aminomethyl group can serve as a potential DMG, particularly after N-protection. Converting the primary amine to a more effective DMG, such as a tert-butoxycarbonyl (Boc) protected amine, enhances its directing ability and prevents side reactions. cmu.eduacs.org This strategy would direct lithiation to the C5 position, the only available carbon adjacent to a nitrogen atom and ortho to the directing group.

The general process involves:

Protection: The primary amine is protected, for example, with a Boc group, to form tert-butyl ((3,6-dimethylpyrazin-2-yl)methyl)carbamate.

Metalation: The protected compound is treated with a strong lithium amide base, such as Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures (-78 °C) to generate the C5-lithiated species. The use of LiTMP in the presence of ZnCl₂·TMEDA has been noted for similar systems to trap the aryllithium intermediate. researchgate.net

Electrophilic Quench: The organolithium intermediate is then quenched with an electrophile (E+) to introduce a new substituent at the C5 position.

| Directing Group | Base/Conditions | Position of Metalation | Potential Electrophiles |

| -CH₂NHBoc | LDA or LiTMP, THF, -78 °C | C5 | I₂, Me₃SiCl, Aldehydes, Ketones, CO₂ |

| -CH₂NHPiv | s-BuLi, TMEDA, THF, -78 °C | C5 | Alkyl halides, Disulfides, Boronic esters |

This methodology allows for the precise introduction of a wide range of functional groups, including halogens, silyl groups, and carbon-based substituents, onto the pyrazine core.

Synthesis of Advanced Molecular Architectures utilizing this compound as a Building Block

The unique combination of a nucleophilic primary amine and a modifiable pyrazine core makes this compound a valuable starting material for the synthesis of complex molecules.

Multi-Component Reactions and Sequential Transformations

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. The primary amine functionality in this compound makes it an ideal candidate for several classes of MCRs.

Potential MCR Applications:

Ugi Reaction: As the amine component in the Ugi four-component reaction, it can react with an aldehyde, a carboxylic acid, and an isocyanide to produce complex α-acylamino carboxamide derivatives bearing the dimethylpyrazine moiety.

Biginelli-type Reactions: It can be used as the nitrogen-containing component in reactions with β-ketoesters and aldehydes to construct dihydropyrimidine-fused heterocycles or related structures.

Hantzsch Dihydropyridine Synthesis: While classically using ammonia (B1221849), substituted amines can be employed in modified Hantzsch reactions to generate substituted dihydropyridines.

These MCR strategies provide rapid access to diverse molecular scaffolds from a single, readily available building block, which is advantageous for the creation of compound libraries for screening purposes.

| MCR Type | Reactants | Resulting Scaffold |

| Ugi-4CR | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamides |

| Biginelli Reaction | β-Ketoester, Aldehyde | Dihydropyrimidones/Thiones |

| Passerini Reaction | Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamides |

Preparation of Complex Heterocyclic Systems

The aminomethyl group serves as a versatile handle for the construction of new heterocyclic rings fused or linked to the pyrazine core. Through cyclocondensation reactions, this compound can be elaborated into more complex polycyclic systems.

Examples of Cyclocondensation Strategies:

Imidazopyrazines: Reaction with α-haloketones can lead to the formation of imidazo[1,2-a]pyrazine derivatives through an initial N-alkylation followed by intramolecular cyclization.

Pyrimidopyrazines: Condensation with 1,3-dielectrophiles, such as malonic esters or β-ketoesters, can be employed to construct a fused pyrimidine ring, yielding pyrimido[1,2-a]pyrazine systems.

Pictet-Spengler Reaction: An intramolecular cyclization reaction between a β-arylethylamine (or equivalent) and an aldehyde or ketone. A derivative of the title compound could potentially undergo such a reaction to form complex fused systems.

These strategies demonstrate the utility of this compound in generating novel and complex heterocyclic frameworks, which are of significant interest in materials science and medicinal chemistry. The synthesis of systems like bisisothiazolo[4,5-b:4',5'-e]pyrazine from a substituted pyrazine precursor highlights the potential for creating novel condensed heterocyclic structures. researchgate.net

Advanced Research Applications of 3,6 Dimethylpyrazin 2 Yl Methanamine Derivatives in Chemical Sciences

Role as Versatile Synthetic Building Blocks in Organic Synthesis

The structure of (3,6-Dimethylpyrazin-2-yl)methanamine derivatives makes them highly valuable as versatile building blocks in organic synthesis. The pyrazine (B50134) core is a key feature in numerous biologically active compounds and functional materials. researchgate.netmdpi.com The presence of multiple functional groups—the pyrazine ring nitrogens, the primary amine, and the activated methyl groups—offers several avenues for chemical modification.

Researchers utilize pyrazine derivatives as starting materials to construct more complex molecules through various organic reactions. researchgate.net For instance, the primary amine group on the methanamine side chain is a nucleophilic site, readily undergoing reactions such as acylation, alkylation, and condensation to form amides, secondary or tertiary amines, and imines, respectively. These modifications allow for the introduction of diverse functional groups and the extension of the molecular framework.

Furthermore, the pyrazine ring itself can participate in reactions. The nitrogen atoms can be quaternized, and the ring can undergo metal-catalyzed cross-coupling reactions, provided suitable leaving groups are installed. The synthesis of various substituted pyrazines often involves the condensation of α-dicarbonyl compounds with 1,2-diamines or the oxidation of dihydropyrazines, demonstrating the accessibility of this heterocyclic core. nih.gov This synthetic accessibility, combined with the multiple reaction sites, establishes derivatives of this compound as key intermediates for creating novel organic compounds for medicinal chemistry and materials science. nih.govresearchgate.net

Development of Novel Organic Ligands for Catalysis

The nitrogen atoms present in the pyrazine ring and the aminomethyl side chain make derivatives of this compound excellent candidates for use as ligands in coordination chemistry and catalysis. The two nitrogen atoms in the pyrazine ring are positioned in a 1,4-arrangement, allowing them to act as bridging ligands between metal centers, while the side-chain amine can serve as an additional coordination site.

Ligand Design for Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often allows for high selectivity and mild reaction conditions. youtube.com Ligands play a crucial role by binding to a central metal atom, modifying its electronic properties, steric environment, and ultimately, its catalytic activity and selectivity. nih.gov

Derivatives of this compound can be elaborated into sophisticated ligand architectures. For example, modification of the amine group can lead to the formation of multidentate ligands (e.g., bidentate or pincer-type ligands) that bind strongly to metal centers. A novel pincer ligand based on a pyrazine backbone has been successfully synthesized and used in iron-catalyzed hydrogenation of carbon dioxide. acs.org The design of new π-acceptor ligands is a key strategy for enhancing the reactivity of metal complexes in reactions like hydroformylation. uni-freiburg.de The electronic properties of the pyrazine ring, which can be tuned by substituents, make its derivatives attractive for developing such electronically activated ligands.

Below is a table summarizing examples of pyrazine-based systems used in catalysis, illustrating the potential roles for derivatives of this compound.

| Catalyst System Component | Metal | Catalytic Application | Key Feature |

| 2,6-bis(di(tert-butyl)phosphinomethyl)pyrazine | Iron (Fe) | Hydrogenation of CO2 | Pyrazine-based pincer ligand provides a rigid and stable coordination environment. acs.org |

| Phosphabenzene derivatives | Rhodium (Rh) | Hydroformylation of internal alkenes | Electronically activating ligands increase catalyst activity. uni-freiburg.de |

| Nickel Single-Atoms on Carbon Nitride with Bipyridine Ligand | Nickel (Ni) | C(sp2)−C(sp3) cross-coupling | Bidentate ligands enable highly selective C-C bond formation over C-N coupling. acs.org |

Application in Asymmetric Catalysis (if chiral derivatives are considered)

Asymmetric catalysis, the synthesis of chiral molecules using a chiral catalyst, is of paramount importance, particularly in the pharmaceutical industry where the biological activity of a drug is often dependent on its specific stereochemistry. nih.gov While this compound itself is achiral, it can be readily converted into a chiral ligand. This can be achieved by reacting the primary amine with a chiral auxiliary or by synthesizing a derivative where a stereocenter is introduced.

The development of chiral pyridine-derived ligands has been a major focus in asymmetric catalysis, demonstrating the effectiveness of N-heterocyclic scaffolds. acs.org These ligands have been successfully used in a wide array of enantioselective transformations. For instance, planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have proven to be effective catalysts for processes like the synthesis of β-lactams and the kinetic resolution of amines. acs.org Similarly, chiral pyrazine-based ligands could be designed to create a specific three-dimensional space around a metal center, thereby controlling the stereochemical outcome of a reaction. The direct catalytic asymmetric synthesis of pyrazolidine (B1218672) derivatives has been achieved using metal-free catalysis, highlighting the potential of nitrogen-containing heterocycles in asymmetric transformations. nih.gov

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of multiple discrete molecules associated through non-covalent interactions. The ability of pyrazine-based molecules to act as "tectons" or building blocks that can be programmed for self-assembly makes them powerful tools in this field. rsc.org

Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and a subclass of them known as metal-organic frameworks (MOFs) are extended networks built from metal ions or clusters linked together by organic ligands. nih.govnih.gov These materials are of immense interest due to their high porosity, tunable structures, and potential applications in gas storage, separation, and catalysis. nih.govacs.org

The pyrazine ring is an archetypal linker in the construction of CPs and MOFs. Its rigid structure and the divergent orientation of the two nitrogen donors (1,4-position) are ideal for forming extended, grid-like structures. Derivatives of this compound can function as linkers where the pyrazine nitrogens bridge metal centers to build up the framework. The aminomethyl and dimethyl groups can then decorate the pores of the resulting framework, influencing its size, shape, and chemical environment.

Numerous studies have demonstrated the use of various pyrazine derivatives in forming CPs and MOFs with diverse architectures and properties.

| Metal Ion | Pyrazine Linker | Resulting Structure/Feature |

| Zinc(II) | 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine | A 3D framework with high porosity for CO2 and hydrocarbon adsorption. researchgate.netrsc.org |

| Cobalt(II) | Pyrazine and Succinic Acid | 1D and 3D coordination polymers whose architecture is influenced by the solvent. nih.gov |

| Copper(II) | Pyrazine-2,5-diyldimethanol | 1D coordination polymers that form 3D networks via hydrogen bonding. preprints.orgmdpi.comresearchgate.net |

| Iron(II)/Cobalt(II) | Pyrazine | Permanently porous solid with weakly coupled high-spin metal centers. acs.org |

| Copper(II) | Tetraphenyl pyrazine derivative | A 2D conjugated MOF used as a cathode material in aqueous zinc-ion batteries. chinesechemsoc.org |

Design of Functional Molecular Architectures

Beyond infinite crystalline frameworks, the principles of self-assembly can be used to construct discrete, functional molecular architectures with well-defined shapes and sizes. The coordination-driven self-assembly of pyrazine-based building blocks with metal ions can lead to the formation of nanosized structures such as molecular hexagons. rsc.org In these systems, the rigid geometry and predefined bite angles of the pyrazine-based donors direct the assembly process to yield specific, complex ensembles.

Hybrid ligands incorporating a pyrazine unit with other coordinating moieties, such as terpyridine, have been synthesized. researchgate.net The self-assembly of these ligands with transition metal ions can result in complex structures where the final geometry is influenced by the specific metal ion and reaction conditions. For example, a hybrid pyrazine-terpyridine ligand was shown to form a dinuclear iron(II) complex with two distinct coordination environments. researchgate.net The ability to design and synthesize such intricate molecular architectures opens up possibilities for creating new materials with applications in areas like molecular sensing, information storage, and catalysis.

Potential in Advanced Materials Science Research

The inherent characteristics of the this compound scaffold, namely the electron-deficient pyrazine core and the nucleophilic aminomethyl group, make its derivatives highly valuable for creating new functional materials. The pyrazine ring can influence the electronic and photophysical properties of a larger molecular or polymeric structure, while the amine group serves as a crucial handle for chemical modification and polymerization.

The bifunctional nature of this compound derivatives, possessing both a reactive amine and an aromatic pyrazine ring, positions them as ideal candidates for the synthesis of novel polymers, particularly polyamides and conjugated systems.

The primary amine of the aminomethyl group provides a reactive site for step-growth polymerization reactions. Specifically, it can react with dicarboxylic acids, acyl chlorides, or anhydrides to form robust amide linkages. This reaction is fundamental to the synthesis of polyamides, a class of polymers known for their exceptional thermal stability and mechanical strength. By incorporating the dimethylpyrazine moiety into the polymer backbone, researchers can impart unique properties to the resulting material. The pyrazine unit can enhance thermal resistance and influence the polymer's solubility and processing characteristics.

The synthesis of amide bonds is a cornerstone in the creation of complex pyrazine-derived molecules. For instance, enzymatic processes have been developed for the efficient synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines, highlighting the versatility of amide bond formation involving the pyrazine core nih.gov. This same fundamental reactivity can be extended to create long-chain polyamides from aminomethyl pyrazine derivatives.

Furthermore, the pyrazine ring is a key component in the development of π-conjugated materials, which are essential for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient nature of the pyrazine ring makes it an excellent acceptor unit in donor-acceptor (D-A) type conjugated systems. When linked to electron-donating moieties, the resulting material can exhibit tunable electronic properties, including a reduced bandgap, which is desirable for absorbing a broader spectrum of light. The aminomethyl group can be used to link the pyrazine core to other aromatic systems, thereby extending the π-conjugation. While direct polymerization of this compound into conjugated polymers is an area of ongoing research, the synthesis of related conjugated polymers incorporating other nitrogen heterocycles like s-tetrazine has been successfully demonstrated researchgate.net. These studies provide a blueprint for how aminomethyl pyrazine derivatives could be used to create novel semiconducting polymers.

Table 1: Potential Polymer Architectures from this compound Derivatives

| Polymer Type | Monomer 1 | Monomer 2 | Resulting Polymer Feature | Potential Application |

| Polyamide | This compound | Terephthaloyl chloride | High thermal stability from pyrazine and amide links | High-performance plastics, specialty fibers |

| Conjugated Polymer | Derivative of this compound with a leaving group | Aromatic diboronic acid | Donor-Acceptor structure for controlled electronic properties | Organic electronics, photovoltaics |

The unique structural and electronic features of this compound derivatives make them highly suitable for the design of specialized chemical sensors and fluorescent probes. These tools are critical for detecting specific analytes and for imaging biological processes with high sensitivity and selectivity.

The pyrazine ring can act as the core of a fluorophore or chromophore, a molecule that absorbs and emits light. The nitrogen atoms in the pyrazine ring can interact with metal ions or protons (changes in pH), leading to a change in the molecule's photophysical properties, such as a shift in fluorescence color or intensity. This change can be harnessed to signal the presence of a target analyte.

The aminomethyl group is a key functional handle for creating advanced probes. It can be chemically modified to attach a recognition unit—a part of the molecule designed to bind selectively to a specific analyte (e.g., a metal ion, a biomolecule). Alternatively, the amine itself can act as the binding site. For example, a novel fluorescent probe with a pyrazine-bridged donor-acceptor-donor (D-A-D) structure has been synthesized for long-term live cell imaging frontiersin.org. This demonstrates the utility of the pyrazine core in creating sophisticated probes for biological applications frontiersin.org. The probe was found to be biocompatible and photostable, making it suitable for monitoring cellular dynamics over extended periods frontiersin.org.

Furthermore, the principles of probe design often rely on the interaction between a binding event and a change in fluorescence. In many fluorescent probes, the cleavage of a specific chemical bond by an analyte "switches on" the fluorescence. For instance, a pyrazoline-based probe was designed to detect glutathione (B108866) through the cleavage of a dinitrobenzenesulfonyl group, which resulted in a significant increase in fluorescence nih.gov. Similarly, derivatives of this compound could be functionalized with such quencher groups via the aminomethyl linker to create "turn-on" fluorescent probes for a variety of targets.

The development of fluorescent probes often involves pyrazole (B372694) and pyrazoline structures, which share the nitrogen-heterocycle characteristic with pyrazine nih.govnih.gov. These probes have been successfully used to detect metal ions like Fe(III) with high sensitivity nih.gov. The strategies used in these related systems can be adapted to aminomethyl pyrazine derivatives to create a new class of selective sensors.

Table 2: Design Concepts for Sensors and Probes Based on this compound

| Probe/Sensor Type | Design Principle | Target Analyte Example | Detection Mechanism |

| "Turn-on" Fluorescent Probe | Pyrazine fluorophore quenched by a labile group attached to the aminomethyl linker. The analyte cleaves the group, restoring fluorescence. | Specific enzymes, reactive oxygen species | Analyte-induced chemical reaction leading to fluorescence enhancement. |

| Metal Ion Sensor | The aminomethyl group and pyrazine nitrogens act as a chelating site for a specific metal ion. | Heavy metal ions (e.g., Cu²⁺, Hg²⁺) | Metal ion binding causes a change in the absorption or emission spectrum (chelation-enhanced fluorescence). |

| pH Sensor | Protonation/deprotonation of the pyrazine nitrogen atoms or the aminomethyl group alters the electronic structure and fluorescence. | Protons (H⁺) | Fluorescence intensity or wavelength changes with varying pH. |

| Bioconjugate Probe | The aminomethyl group is used to covalently attach the pyrazine fluorophore to a biomolecule (e.g., protein, antibody). | Cellular structures, specific proteins | The probe's location and interaction can be tracked via its fluorescence. |

Future Research Directions and Emerging Methodological Advances

Sustainable and Green Chemistry Approaches in (3,6-Dimethylpyrazin-2-yl)methanamine Synthesis

The chemical industry's increasing focus on sustainability is driving the adoption of green chemistry principles in the synthesis of heterocyclic compounds, including pyrazine (B50134) derivatives. Future research into the synthesis of this compound is expected to prioritize environmentally benign and cost-effective methods. tandfonline.comtandfonline.com

Key green chemistry strategies applicable to pyrazine synthesis include:

One-Pot Synthesis: These methods, which involve multiple reaction steps in a single reactor, can improve efficiency and reduce waste. researchgate.net A mild and efficient one-pot method has been developed for pyrazine synthesis using t-BuOK as a catalyst at room temperature, which avoids the need for harsh conditions or complex catalysts. researchgate.net

Alternative Solvents: The use of greener solvents, such as aqueous methanol (B129727) or tert-amyl alcohol, is a key area of development. tandfonline.comrsc.org A continuous-flow system for synthesizing pyrazinamide (B1679903) derivatives has been developed using the greener solvent tert-amyl alcohol at a mild temperature of 45°C. rsc.org

Biocatalysis: Enzymes, such as Lipozyme® TL IM from Thermomyces lanuginosus, are being used to catalyze the synthesis of pyrazine amides, offering high selectivity and milder reaction conditions. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating methods. mdpi.com This technique has been successfully applied to the synthesis of pyridazine (B1198779) and pyrazine derivatives. mdpi.comnih.gov

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Pyrazine Derivatives

| Parameter | Traditional Synthesis Methods | Green Chemistry Approaches |

|---|---|---|

| Catalysts | Heavy metals (e.g., copper-chromium, palladium, manganese dioxide). tandfonline.comtandfonline.com | Biocatalysts (e.g., Lipozyme), simple bases (e.g., t-BuOK). researchgate.netrsc.org |

| Solvents | Potentially hazardous organic solvents (e.g., DMF, dioxane). tandfonline.comrsc.org | Water, aqueous methanol, tert-amyl alcohol. tandfonline.comrsc.org |

| Energy Input | Often requires high temperatures and refluxing conditions. tandfonline.com | Room temperature reactions or energy-efficient microwave irradiation. researchgate.netmdpi.com |

| Efficiency | Multi-step processes with purification at each stage. | One-pot synthesis, continuous-flow systems. researchgate.netrsc.org |

| Byproducts | Can generate significant chemical waste. | Reduced waste generation, improved atom economy. tandfonline.com |

The application of these green methodologies to the synthesis of this compound could lead to more sustainable and economically viable production processes.

Automated Synthesis and High-Throughput Experimentation for Derivative Discovery

The discovery of novel derivatives of this compound can be dramatically accelerated through the use of automated synthesis and high-throughput experimentation (HTE). youtube.com These technologies enable the rapid generation and screening of large libraries of compounds, significantly shortening the timeline for identifying molecules with desired properties. youtube.comsciengine.com

An automated chemical synthesis platform (AutoCSP) can integrate robotic substance dispensing, transfer, reaction, and analysis. sciengine.com This approach not only increases the speed of experimentation but also improves data consistency and quality, which is crucial for data-driven research and machine learning applications. sciengine.com Robotic systems, such as the CHRONECT XPR, combine advanced weighing technology with robotic arms to automate the preparation of powder components for reactions, a traditionally tedious and error-prone task. youtube.com These systems can prepare hundreds of unique samples in a single run, operating overnight to maximize productivity. youtube.com

Table 2: Advantages of Automated HTE for this compound Derivative Discovery

| Advantage | Description |

|---|---|

| Speed & Efficiency | Allows for the parallel execution of hundreds of reactions, rapidly exploring a wide range of starting materials and conditions. youtube.com |

| Resource Minimization | Performs reactions on a small scale, conserving precious reagents and reducing waste. youtube.com |

| Data Quality | Automated platforms provide highly consistent and reproducible data, ideal for training AI and machine learning models. sciengine.com |

| Accelerated Optimization | Quickly identifies optimal reaction conditions by systematically varying parameters like catalysts, solvents, and temperature. youtube.comsciengine.com |

| Novelty Discovery | Facilitates the random combination of reagents, increasing the chance of discovering unexpected and novel chemical transformations. youtube.com |

By applying HTE, researchers can efficiently synthesize and evaluate a vast array of derivatives of this compound, exploring diverse functionalizations to uncover new lead compounds for various applications. youtube.comnih.gov

Advanced Computational Modeling for Predictive Design and Reaction Pathway Analysis

Computational chemistry has become an indispensable tool in modern chemical research, offering powerful methods for predictive design and the analysis of reaction pathways. For a molecule like this compound, computational modeling can guide the synthesis of new derivatives with enhanced properties.

Techniques such as structure-based drug design, pharmacophore modeling, and molecular docking are employed to design and evaluate new pyrazine-based molecules in silico before committing to laboratory synthesis. mdpi.comresearchgate.net These methods can predict how a molecule will bind to a biological target, such as a protein or enzyme, providing insights that can guide the optimization of its structure. mdpi.comnih.gov For instance, computational studies have been used to optimize known inhibitors by introducing new functional groups to pyrazine cores, leading to the discovery of compounds with improved binding and activity. mdpi.comresearchgate.net Furthermore, computational analysis is used to validate biological data and understand the structure-activity relationships (SAR) of newly synthesized compounds. nih.govnih.gov

Table 3: Computational Methods in Pyrazine Derivative Research

| Computational Method | Application in this compound Research |

|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of derivatives to a target protein, aiding in the design of potent bioactive agents. nih.gov |

| Pharmacophore Modeling | Identifies the essential 3D structural features required for biological activity, guiding the design of new derivatives with similar properties. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate chemical structure with biological activity, enabling the prediction of activity for unsynthesized compounds. nih.gov |

| Density Functional Theory (DFT) | Analyzes electronic structure to predict reactivity, spectroscopic properties, and reaction mechanisms, helping to optimize synthesis pathways. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the molecule and its target over time, providing insights into the stability of the complex and the dynamics of binding. researchgate.net |

The integration of these computational approaches allows for a more rational and efficient design cycle, reducing the number of compounds that need to be synthesized and tested experimentally.

Interdisciplinary Research with Bio- and Nanosciences (focusing on chemical aspects)

The future of research on this compound and its derivatives lies at the intersection of chemistry, biology, and materials science. Interdisciplinary collaborations are crucial for translating the chemical properties of these compounds into functional applications.

Biosciences: From a chemical perspective, this involves the rational design and synthesis of pyrazine derivatives as probes or therapeutic agents. nih.govnih.gov For example, modifying the core structure of this compound could yield compounds with specific antimicrobial or anticancer activities. nih.govnih.gov The development of such agents is an inherently interdisciplinary process, requiring chemists to synthesize compounds and biologists to evaluate their efficacy and mechanism of action. nih.gov

Nanosciences: Pyrazine derivatives possess electronic properties that make them attractive for applications in materials science and nanotechnology. mdpi.com Research could explore the incorporation of this compound derivatives into:

Conjugated Polymers: Polypyrazine derivatives are used as semiconductors, and new monomers could be developed to tune the electronic properties of these materials for applications in organic electronics. mdpi.com

Nanosensors: The pyrazine ring can coordinate with metal ions or interact with biomolecules. This property could be harnessed to create chemical sensors or biosensors where the pyrazine derivative is immobilized on a nanostructured surface (e.g., nanoparticles, nanotubes) to detect specific analytes.

Nanomedicine: The compound could serve as a chelating agent or a structural component in the design of nanogels or other nanocarriers for targeted delivery systems. japsonline.com

Table 4: Potential Interdisciplinary Applications of this compound Derivatives

| Field | Potential Application (Chemical Focus) |

|---|---|

| Bio-organic Chemistry | Synthesis of novel pyrazine-based anticancer or antimicrobial agents. nih.govnih.gov |

| Materials Chemistry | Development of new monomers for n-type polymeric semiconductors. mdpi.com |

| Supramolecular Chemistry | Design of pyrazine-based ligands for self-assembling metal-organic frameworks (MOFs). |

| Nanosensors | Functionalization of nanomaterials with pyrazine derivatives for the selective detection of metal ions or biological molecules. |

| Photovoltaics | Creation of novel dye-sensitizers or components for bulk heterojunction solar cells. mdpi.com |

By leveraging expertise from diverse scientific fields, the full potential of this compound as a versatile chemical scaffold can be realized.

Q & A

What are the optimal synthetic routes for (3,6-Dimethylpyrazin-2-yl)methanamine, and how can reaction conditions be tailored to improve yield and purity?

Basic Question

The synthesis of this compound can be optimized through multi-step pathways involving cyclocondensation and functional group modifications. A common approach involves reacting substituted pyrazine precursors with methylating agents under controlled conditions. For example, methylcyanoformimidate has been used in DMF to synthesize methyl-substituted pyrazine derivatives, achieving yields >75% when reaction temperatures are maintained at 80–100°C . Tailoring solvent polarity (e.g., switching from THF to DMF) and using catalysts like Pd/C can enhance regioselectivity for dimethyl substitution. Purity is improved via recrystallization in ethanol or column chromatography with silica gel .

Which characterization techniques are critical for confirming the structural integrity of this compound?

Basic Question

Key techniques include:

- ¹H/¹³C NMR : To verify methyl group positions on the pyrazine ring and the methanamine moiety. For example, methyl protons typically resonate at δ 2.4–2.6 ppm in DMSO-d₆ .

- FTIR : Confirms N-H stretches (3300–3400 cm⁻¹) and aromatic C=C vibrations (1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 151.12 for C₇H₁₁N₃) .

- Elemental Analysis : Ensures >98% purity by matching calculated vs. experimental C/H/N ratios .

How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitutions?

Basic Question

The 3,6-dimethyl groups on the pyrazine ring create steric hindrance, reducing reactivity at the 2-position methanamine group. Electronically, methyl substituents donate electron density via hyperconjugation, making the pyrazine ring less electrophilic. This combination limits nucleophilic attack unless strong electrophiles (e.g., acyl chlorides) or Lewis acids (e.g., AlCl₃) are used to activate the amine group . Reactivity can be modulated by introducing electron-withdrawing groups (e.g., nitro) at other positions to offset steric effects .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced Question

Conflicting data on antimicrobial or antiviral efficacy often arise from variations in assay conditions or structural modifications. For example, derivatives with bulkier substituents may show reduced activity due to poor membrane permeability, as observed in analogous pyrazine-based compounds . To address contradictions:

- Standardize Assays : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923) and MIC protocols.

- Control Substituent Effects : Compare derivatives with incremental structural changes (e.g., mono- vs. di-methyl groups).

- Validate Mechanisms : Employ binding assays (e.g., SPR) to confirm target engagement .

What strategies are effective in studying structure-activity relationships (SAR) for this compound in drug discovery?

Advanced Question

SAR studies require systematic modifications to the pyrazine core and methanamine side chain:

- Core Modifications : Introduce halogens (Cl, F) at the 5-position to enhance hydrophobic interactions with enzymes .

- Side Chain Variations : Replace methanamine with ethanamine or cyclopropylamine to probe steric tolerance in receptor pockets .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against targets like dihydrofolate reductase .

How can researchers design experiments to elucidate the mechanism of action of this compound in enzyme inhibition?

Advanced Question

Mechanistic studies should combine in vitro and in silico approaches:

- Enzyme Kinetics : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS).

- Mutagenesis Studies : Identify critical residues by testing inhibition against mutant enzymes (e.g., DHFR mutants) .

What methodologies are recommended for analyzing contradictory solubility and stability data of this compound in different solvents?

Advanced Question

Discrepancies often stem from solvent polarity or pH effects. To resolve:

- Solubility Screening : Use HPLC to measure solubility in DMSO, water, and PBS (pH 7.4) at 25°C vs. 37°C.

- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS to identify degradation products .

- Co-solvent Systems : Test binary mixtures (e.g., PEG-400/water) to improve aqueous solubility without compromising stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.